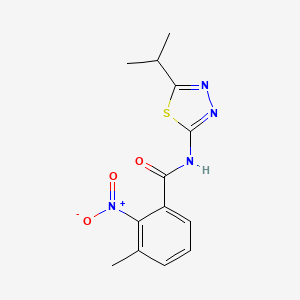
3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one (ABN) is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic organic compound that contains both nitrogen and oxygen in its molecular structure. ABN has been found to possess unique properties that make it an ideal candidate for various applications in the field of research.
作用机制
The mechanism of action of 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one is not fully understood. However, it is believed that 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one acts by binding to specific receptors or enzymes in the body. This binding can lead to changes in the activity of these receptors or enzymes, which can result in various physiological effects.
Biochemical and Physiological Effects:
3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has also been found to induce apoptosis in cancer cells. Additionally, 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has been found to have antioxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one is also highly soluble in water, which makes it easy to work with in aqueous solutions. However, one limitation of 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one is that it can be toxic to cells at high concentrations. Therefore, careful dosing and handling are required when working with 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one in lab experiments.
未来方向
There are several future directions for research involving 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one. One potential direction is to further investigate its use as a fluorescent probe for the detection of DNA and RNA. Another potential direction is to explore its use as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one and its potential applications in various fields of research.
合成方法
The synthesis of 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one involves a multistep process that requires the use of several reagents and solvents. The first step involves the condensation of 2-nitrobenzaldehyde with glycine to form 3-amino-4-nitrobenzaldehyde. This intermediate is then reduced to 3-amino-4-aminobenzaldehyde using a reducing agent such as sodium borohydride. The final step involves the cyclization of 3-amino-4-aminobenzaldehyde with acetylacetone to form 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one.
科学研究应用
3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has been found to be a useful tool in various scientific research applications. It has been used as a fluorescent probe for the detection of DNA and RNA. 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. It has been found to be effective in killing cancer cells when exposed to light. 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has also been used as a molecular probe for the detection of metal ions in biological samples.
属性
IUPAC Name |
3-amino-4-benzoyl-7-nitro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c17-15-13(14(20)9-4-2-1-3-5-9)11-7-6-10(19(22)23)8-12(11)16(21)18-15/h1-8H,(H3,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEJIGIYGDLMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(NC(=O)C3=C2C=CC(=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)

![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)

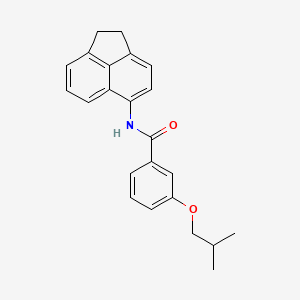

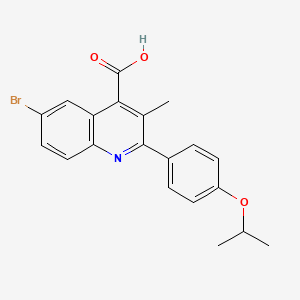
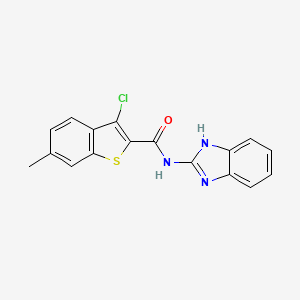
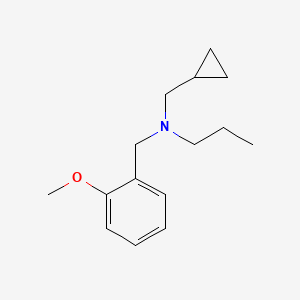
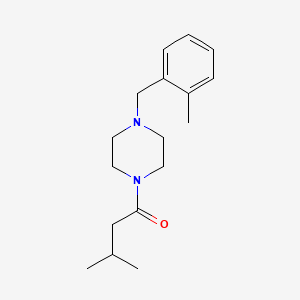
![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)
